molecular formula C18H24N2O3 B2442769 N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361861-33-6

N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide

Cat. No.: B2442769
CAS No.: 2361861-33-6
M. Wt: 316.401
InChI Key: YFLPJMDQSZVUCO-UHFFFAOYSA-N
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Description

N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide is a complex organic compound with a molecular formula of C18H24N2O3. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the hydroxymethyl group and the prop-2-enamide moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxymethyl group: This step often involves hydroxylation reactions.

    Attachment of the phenyl group: This can be done through Friedel-Crafts acylation or similar reactions.

    Formation of the prop-2-enamide moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Addition: The prop-2-enamide moiety can participate in addition reactions, such as Michael addition, with nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-16(22)19-14-7-5-13(6-8-14)17(23)20-12-18(2,3)10-9-15(20)11-21/h4-8,15,21H,1,9-12H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLPJMDQSZVUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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